Cas no 4676-53-3 (2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-)
4676-53-3 structure
Product Name:2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-
Numero CAS:4676-53-3
MF:C22H28O6
MW:388.454127311707
CID:334383
PubChem ID:235322
Update Time:2025-04-19
2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-
- [4-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methanol
- [1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol
- AC1L5U4E
- AC1Q576A
- AGN-PC-00EYLM
- AR-1A8590
- CTK4I9567
- Di-O-methyl-isolariciresinol
- KST-1A5749
- NSC36566
- optically inactive 6,7-dimethoxy-2,3-bis-hydroxymethyl-1-(3,4-dimethoxy-phenyl)-tetralin
- otp.-inakt.-6,7-Dimethoxy-2,3-bis-hydroxymethyl-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-naphthalin (Isolariciresinol-dimethylether)
- NSC 404538
- NSC 36566
- 4676-53-3
- DTXSID30284290
- NSC404538
- NSC-36566
- NSC-404538
-
- Inchi: 1S/C22H28O6/c1-25-18-6-5-13(8-19(18)26-2)22-16-10-21(28-4)20(27-3)9-14(16)7-15(11-23)17(22)12-24/h5-6,8-10,15,17,22-24H,7,11-12H2,1-4H3
- Chiave InChI: LTMZRNBMJLXRNY-UHFFFAOYSA-N
- Sorrisi: OCC1C(C2C=CC(=C(C=2)OC)OC)C2C=C(C(=CC=2CC1CO)OC)OC
Proprietà calcolate
- Massa esatta: 388.18864
- Massa monoisotopica: 388.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 77.4Ų
Proprietà sperimentali
- Densità: 1.164±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 542.5°Cat760mmHg
- Punto di infiammabilità: 281.9°C
- Indice di rifrazione: 1.552
- Solubilità: Molto leggermente solubile (0,19 g/l) (25°C),
- PSA: 77.38
- LogP: 2.62600
2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
4676-53-3 (2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-) Prodotti correlati
- 26194-57-0(Isotaxiresinol)
- 36531-08-5(Guaiacin)
- 548-29-8(2,3-Naphthalenedimethanol,1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-,(1S,2R,3R)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso